1-Phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone
Overview
Description
1-Phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound with a molecular formula of C22H21N3OS. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Its structure comprises a phenothiazine core linked to a phenylpiperazine moiety, making it a versatile molecule for various chemical reactions and biological activities .
Preparation Methods
The synthesis of 1-Phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Attachment of Piperazine Moiety: The phenylpiperazine moiety is introduced via nucleophilic substitution reactions, where the phenothiazine core reacts with 1-(4-phenylpiperazin-1-yl)ethanone under controlled conditions.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-Phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs for treating neurological disorders, including schizophrenia and depression.
Biological Studies: The compound is used in studies investigating the mechanisms of neurotransmission and receptor binding. It serves as a tool for understanding the interactions between drugs and their molecular targets.
Industrial Applications: In the pharmaceutical industry, it is used as an intermediate in the synthesis of various therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets in the central nervous system. The compound primarily acts as an antagonist at dopamine and serotonin receptors, which are crucial for regulating mood, cognition, and behavior. By binding to these receptors, it modulates neurotransmitter activity, leading to therapeutic effects in conditions like schizophrenia and depression .
Comparison with Similar Compounds
1-Phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone can be compared with other similar compounds, such as:
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent. While both compounds share a phenothiazine core, their side chains differ, leading to variations in their pharmacological profiles.
Fluphenazine: A phenothiazine derivative with a piperazine side chain, similar to this compound.
The uniqueness of this compound lies in its specific combination of the phenothiazine core and phenylpiperazine moiety, which imparts distinct pharmacological properties and makes it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
1-phenothiazin-10-yl-2-(4-phenylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c28-24(18-25-14-16-26(17-15-25)19-8-2-1-3-9-19)27-20-10-4-6-12-22(20)29-23-13-7-5-11-21(23)27/h1-13H,14-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSCRHLKEUFXKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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